molecular formula C20H24FN3O B5004161 N-(2,3-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

N-(2,3-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B5004161
M. Wt: 341.4 g/mol
InChI Key: PZBMHOCBIJTJEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,3-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide derivatives involves multiple steps, including acylation, alkylation, and condensation reactions, to achieve the desired chemical structure. Techniques such as molecular docking and computational analysis play a crucial role in understanding the interaction of these compounds with biological targets, leading to the discovery of potential pharmacological agents (Khan et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized through techniques like X-ray powder diffraction, which provides detailed insights into the crystallographic arrangement and helps in understanding the molecular conformations and interactions within the crystal lattice (Olszewska et al., 2011).

Chemical Reactions and Properties

The chemical behavior of this compound derivatives includes their interaction with various chemical agents, leading to the formation of new compounds with potential biological activities. These reactions are often guided by the functional groups present in the molecule, influencing its reactivity and chemical stability (Mehta et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. Spectroscopic methods like FT-IR, FT-Raman, and NMR provide valuable data on the vibrational modes, molecular geometry, and chemical environment of atoms within the molecule (Teotia et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for the development of these compounds as therapeutic agents. Computational studies and molecular docking offer insights into the binding efficiency and interaction mechanisms with specific proteins, enabling the identification of compounds with high biological activity (George et al., 2018).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-6-5-8-18(16(15)2)22-20(25)14-23-10-12-24(13-11-23)19-9-4-3-7-17(19)21/h3-9H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBMHOCBIJTJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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